molecular formula C18H16FN3O B7550399 1-(2-fluorophenyl)-N-[(3-methylphenyl)methyl]pyrazole-3-carboxamide

1-(2-fluorophenyl)-N-[(3-methylphenyl)methyl]pyrazole-3-carboxamide

Cat. No. B7550399
M. Wt: 309.3 g/mol
InChI Key: XXMRFVQVILFPPN-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-N-[(3-methylphenyl)methyl]pyrazole-3-carboxamide, also known as FMPP, is a chemical compound that belongs to the pyrazole class of molecules. It has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-(2-fluorophenyl)-N-[(3-methylphenyl)methyl]pyrazole-3-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer growth. 1-(2-fluorophenyl)-N-[(3-methylphenyl)methyl]pyrazole-3-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in inflammation. It has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in cancer growth and inflammation.
Biochemical and Physiological Effects
1-(2-fluorophenyl)-N-[(3-methylphenyl)methyl]pyrazole-3-carboxamide has been shown to have several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to reduce the production of prostaglandin E2 (PGE2), which is a key mediator of inflammation. In addition, 1-(2-fluorophenyl)-N-[(3-methylphenyl)methyl]pyrazole-3-carboxamide has been found to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

1-(2-fluorophenyl)-N-[(3-methylphenyl)methyl]pyrazole-3-carboxamide has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. It has also been found to have low toxicity and is well-tolerated in animal models. However, one limitation of 1-(2-fluorophenyl)-N-[(3-methylphenyl)methyl]pyrazole-3-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of 1-(2-fluorophenyl)-N-[(3-methylphenyl)methyl]pyrazole-3-carboxamide. One direction is to further investigate its anti-inflammatory and analgesic properties, and its potential use in the treatment of arthritis and other inflammatory conditions. Another direction is to explore its anti-cancer properties and its potential use in cancer therapy. Additionally, future studies could focus on optimizing the synthesis method of 1-(2-fluorophenyl)-N-[(3-methylphenyl)methyl]pyrazole-3-carboxamide and improving its pharmacokinetic properties.

Synthesis Methods

1-(2-fluorophenyl)-N-[(3-methylphenyl)methyl]pyrazole-3-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-fluorobenzaldehyde with 3-methylbenzylamine to form an imine intermediate. The imine intermediate is then reduced using sodium borohydride to produce the corresponding amine. Finally, the amine is reacted with pyrazole-3-carboxylic acid chloride to obtain 1-(2-fluorophenyl)-N-[(3-methylphenyl)methyl]pyrazole-3-carboxamide.

Scientific Research Applications

1-(2-fluorophenyl)-N-[(3-methylphenyl)methyl]pyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. 1-(2-fluorophenyl)-N-[(3-methylphenyl)methyl]pyrazole-3-carboxamide has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been shown to reduce inflammation and pain in animal models of arthritis.

properties

IUPAC Name

1-(2-fluorophenyl)-N-[(3-methylphenyl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O/c1-13-5-4-6-14(11-13)12-20-18(23)16-9-10-22(21-16)17-8-3-2-7-15(17)19/h2-11H,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXMRFVQVILFPPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)C2=NN(C=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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